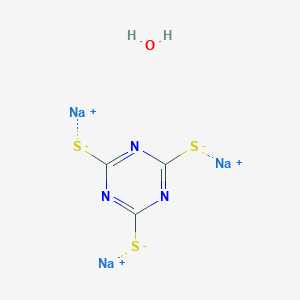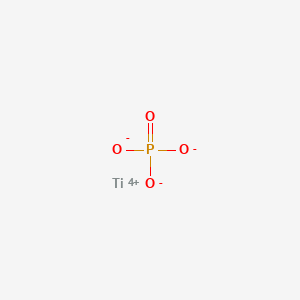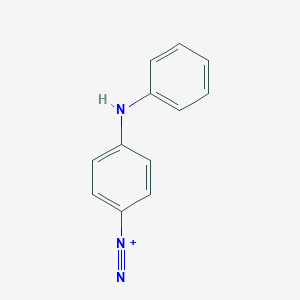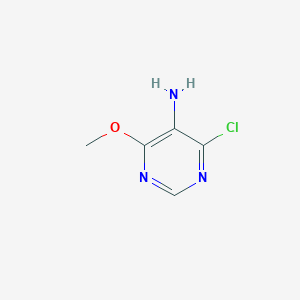
Dibenzyl(dimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog with significant anticancer properties. It is structurally similar to cytarabine but contains a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances its stability and efficacy against various types of cancer, particularly solid tumors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiarabine is synthesized through a multi-step process starting from cytosine. The key steps involve the introduction of the thioarabinofuranosyl moiety. The synthesis typically involves:
Glycosylation: The reaction of cytosine with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: Industrial production of thiarabine follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable synthesis.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thiarabine undergoes various chemical reactions, including:
Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiarabine to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Modified nucleosides with altered bases or sugar moieties.
Wissenschaftliche Forschungsanwendungen
Thiarabine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Primarily researched for its anticancer properties.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
Wirkmechanismus
Thiarabine exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and apoptosis of cancer cells. The key molecular targets and pathways involved include:
DNA polymerase: Thiarabine competes with natural nucleotides for incorporation into DNA.
Apoptosis pathways: Activation of caspases and other apoptotic proteins leading to cell death.
Vergleich Mit ähnlichen Verbindungen
Thiarabine is compared with other nucleoside analogs such as cytarabine and gemcitabine:
Similar Compounds:
- Cytarabine
- Gemcitabine
- Clofarabine
Thiarabine’s unique properties, such as its enhanced stability and efficacy, make it a promising candidate for further research and development in cancer therapy.
Eigenschaften
CAS-Nummer |
17841-75-7 |
|---|---|
Molekularformel |
C16H20Sn |
Molekulargewicht |
331 g/mol |
IUPAC-Name |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
InChI-Schlüssel |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Kanonische SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Andere CAS-Nummern |
17841-75-7 |
Synonyme |
dibenzyl-dimethyl-stannane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)











